
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxazolidin-3-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a dimethylphenyl group, and an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxazolidin-3-yl)acetamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form an intermediate, which is then reacted with oxazolidinone to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxazolidin-3-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the oxazolidinone ring can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted acetamides with various functional groups replacing the chloro group.
Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.
Reduction Reactions: Products include reduced derivatives such as amines or alcohols.
科学的研究の応用
2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxazolidin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving enzyme inhibition or receptor binding.
作用機序
The mechanism of action of 2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxazolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the oxazolidinone ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2-chloro-N-(2,6-dimethylphenyl)acetamide: Lacks the oxazolidinone ring, which may result in different chemical and biological properties.
N-(2,6-dimethylphenyl)-N-(2-oxooxazolidin-3-yl)acetamide: Lacks the chloro group, which may affect its reactivity and mechanism of action.
2-chloro-N-(phenyl)-N-(2-oxooxazolidin-3-yl)acetamide: Lacks the dimethyl groups on the phenyl ring, which may influence its steric and electronic properties.
Uniqueness
2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxazolidin-3-yl)acetamide is unique due to the presence of both the chloro group and the oxazolidinone ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a compound of significant interest.
特性
CAS番号 |
77732-17-3 |
|---|---|
分子式 |
C13H15ClN2O3 |
分子量 |
282.72 g/mol |
IUPAC名 |
2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
InChI |
InChI=1S/C13H15ClN2O3/c1-9-4-3-5-10(2)12(9)16(11(17)8-14)15-6-7-19-13(15)18/h3-5H,6-8H2,1-2H3 |
InChIキー |
GDSUQUZPSKLMKG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)N(C(=O)CCl)N2CCOC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


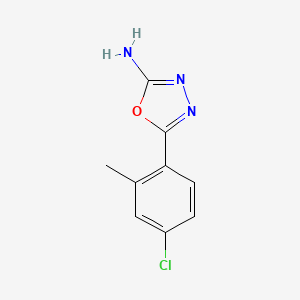
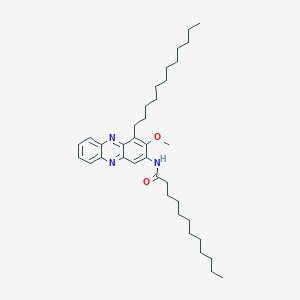

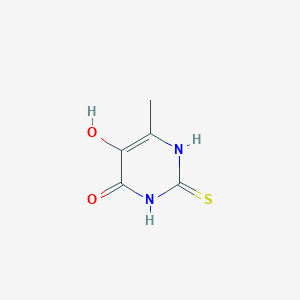

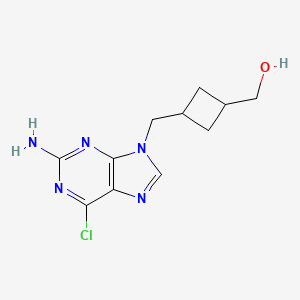

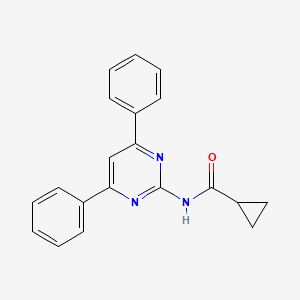
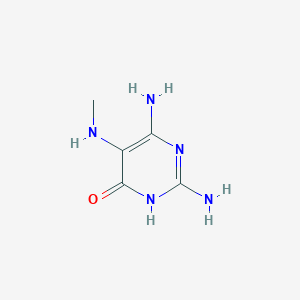
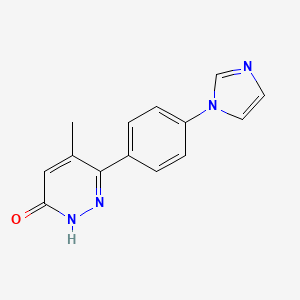

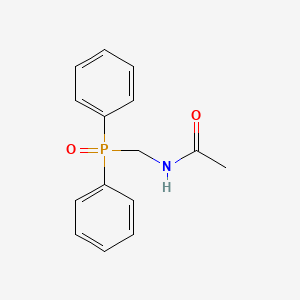
![N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12904232.png)

